molecular formula C10H11FO2S B012648 Ethyl Fluoro(phenylthio)acetate CAS No. 106372-59-2

Ethyl Fluoro(phenylthio)acetate

Cat. No.: B012648
CAS No.: 106372-59-2
M. Wt: 214.26 g/mol
InChI Key: LHWIKXHJWRIFPG-UHFFFAOYSA-N
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Description

Ethyl Fluoro(phenylthio)acetate is a chemical compound with the molecular formula C10H11FO2S. It is known for its unique structure, which includes a fluoro group, a phenylthio group, and an ethyl ester. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl Fluoro(phenylthio)acetate can be synthesized through a reaction involving sodium, thiophenol, and ethyl chlorofluoroacetate. The process involves dissolving sodium in ethanol, followed by the addition of thiophenol and ethyl chlorofluoroacetate. The mixture is stirred at room temperature for several hours, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Ethyl Fluoro(phenylthio)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.

    Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.

Major Products Formed:

Scientific Research Applications

Ethyl Fluoro(phenylthio)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl Fluoro(phenylthio)acetate involves its interaction with molecular targets through its functional groups. The fluoro group can participate in hydrogen bonding and electrostatic interactions, while the phenylthio group can engage in π-π interactions. These interactions influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

    Ethyl Fluoroacetate: Similar in structure but lacks the phenylthio group.

    Phenylthioacetic Acid: Contains the phenylthio group but lacks the fluoro and ester groups.

    Ethyl Phenylthioacetate: Similar but lacks the fluoro group.

Uniqueness: Ethyl Fluoro(phenylthio)acetate is unique due to the presence of both fluoro and phenylthio groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-fluoro-2-phenylsulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2S/c1-2-13-10(12)9(11)14-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWIKXHJWRIFPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(F)SC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20456924
Record name Ethyl Fluoro(phenylthio)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106372-59-2
Record name Ethyl Fluoro(phenylthio)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl Fluoro(phenylthio)acetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 150 ml of tetrahydrofuran (THF) were added 6.5 g (0.1 mole) of pulverized EtONa and 11.1 g (0.1 mole) of thiophenol and the mixture was refluxed for 10 minutes. Thereto was added 18.5 g (0.1 mole) of ethyl fluorobromoacetate and the mixture was refluxed for one hour with stirring. THF was removed by an evaporator and the precipitated NaBr was filtered. The organic layer was washed with water, dried and distilled to obtain 19.2 g (90%) of ethyl fluoro(phenylthio)acetate.
Quantity
18.5 g
Type
reactant
Reaction Step One
Name
Quantity
6.5 g
Type
reactant
Reaction Step Two
Quantity
11.1 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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